The synthesis of DI-591 involved several key steps that utilized structure-based design principles. The initial design was informed by the co-crystal structure of UBC12 complexed with DCN1, which revealed critical interactions necessary for binding. The synthesis process included:
The final product, DI-591, demonstrated a binding affinity in the nanomolar range, indicating its potential as a potent inhibitor .
The molecular structure of DI-591 can be characterized by its complex arrangement that facilitates interaction with DCN1. Key features include:
The mechanism by which DI-591 exerts its effects involves several steps:
Studies have shown that treatment with DI-591 leads to significant alterations in protein levels associated with cullin 3 activity, confirming its role as an inhibitor in cellular environments .
DI-591 exhibits several notable physical and chemical properties:
DI-591 has significant scientific applications primarily in research related to:
The ubiquitin-proteasome system (UPS) is a fundamental regulatory machinery for controlled protein degradation in eukaryotic cells, essential for maintaining cellular homeostasis. Within this system, neddylation—a post-translational modification analogous to ubiquitination—attaches the ubiquitin-like protein NEDD8 (neural precursor cell expressed developmentally downregulated 8) to specific substrates. Unlike ubiquitination, which typically targets proteins for proteasomal destruction, neddylation primarily modulates the activity and conformation of its targets [7] [8]. The best-characterized neddylation substrates are cullin family proteins, which serve as molecular scaffolds for Cullin-RING E3 ubiquitin ligases (CRLs). CRLs govern the turnover of ~20% of cellular proteins involved in cell cycle progression, DNA repair, and stress response [2] [3]. The neddylation cascade requires three enzymatic components:
Table 1: Key Characteristics of Ubiquitin and NEDD8 Pathways
Feature | Ubiquitin | NEDD8 |
---|---|---|
Primary Function | Protein degradation | Protein activation |
Key E2 Enzymes | ~40 variants | UBC12 (UBE2M), UBE2F |
Major E3 Ligase Targets | Diverse E3 families | Cullin-RING ligases (CRLs) |
Outcome | Proteasomal targeting | CRL conformational activation |
Cullin neddylation is indispensable for CRL functionality. Structurally, cullins assemble with RING proteins (RBX1/RBX2) and substrate adapters to form multisubunit E3 ligases. Neddylation of cullins induces a conformational shift that:
Table 2: Selectivity Profile of DI-591
Target Protein | Binding Affinity (Ki) | Effect on Neddylation |
---|---|---|
DCN1 | 12 nM | Inhibited |
DCN2 | 10.4 nM | Inhibited |
DCN3 | >10 µM | No effect |
DCN4 | >10 µM | No effect |
DCN5 | >10 µM | No effect |
Cullin-3 | N/A | Selective inhibition |
Other Cullins | N/A | Minimal or no effect |
The DCN1 (Defective in Cullin Neddylation 1) family of proteins acts as non-RING E3 ligases that scaffold UBC12~NEDD8 (the E2~NEDD8 thioester) and cullins. Among five human DCN paralogs (DCN1–5), DCN1 and DCN2 are critical for CUL3 neddylation. DCN1 binds UBC12 through a high-affinity interaction involving UBC12’s N-terminal "docking peptide" and DCN1’s acetyl-CoA binding site (the "PONY" domain) [3] [6]. DI-591 disrupts this protein-protein interface through:
Table 3: Cellular Effects of DI-591 Treatment
Cell Line | Treatment | Observed Effect | Outcome |
---|---|---|---|
KYSE70 | 10 µM, 1 hour | Disruption of DCN1-UBC12 interaction | CUL3 unneddylation |
THLE2 | 10 µM, 24 hours | ↑ mRNA of NQO1, HO1; ↑ HO1 protein | NRF2 pathway activation |
THLE2 | 10 µM, 24 hours | No change in NRF2 mRNA | Post-translational regulation |
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